![molecular formula C12H16N2O4 B13504449 Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
Tert-butyl 2-[(2-nitrophenyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C14H20N2O4 It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-nitrophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-nitroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-nitrophenyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-[(2-aminophenyl)amino]acetic acid.
Hydrolysis: 2-[(2-nitrophenyl)amino]acetic acid.
Oxidation: Products vary based on the oxidizing agent used.
Scientific Research Applications
Tert-butyl 2-[(2-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-nitrophenyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(2-aminophenyl)amino]acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-[(2-nitrophenyl)amino]acetate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Methyl 2-[(2-nitrophenyl)amino]acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 2-[(2-nitrophenyl)amino]acetate is unique due to the presence of both a tert-butyl ester group and a nitrophenyl group, which confer specific chemical properties and reactivity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity, while the nitrophenyl group offers potential for various chemical transformations.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl 2-(2-nitroanilino)acetate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,8H2,1-3H3 |
InChI Key |
KPHDIFLXBXNHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


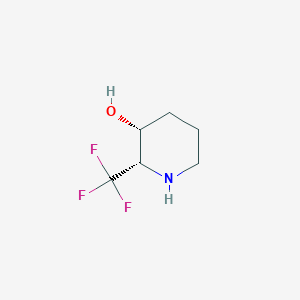
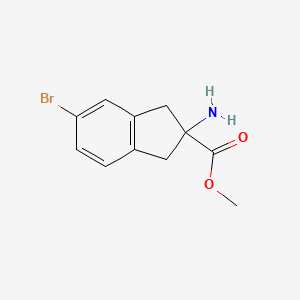
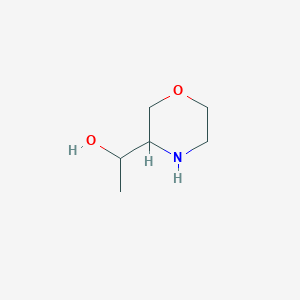
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
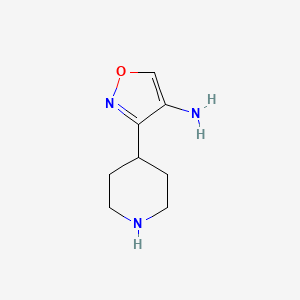
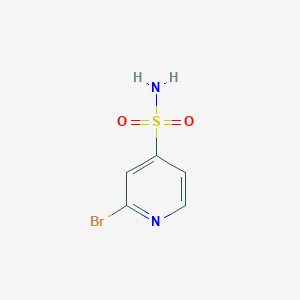
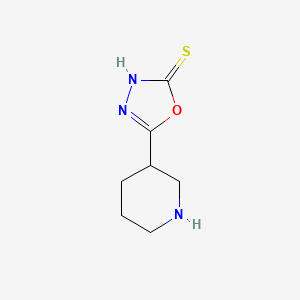


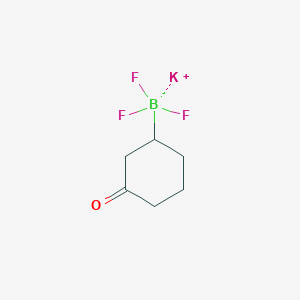
![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
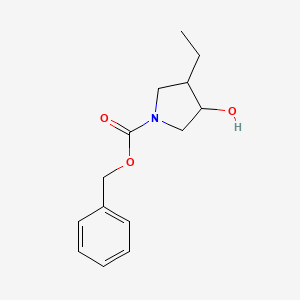
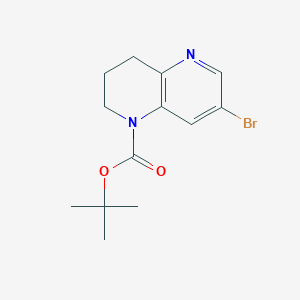
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
